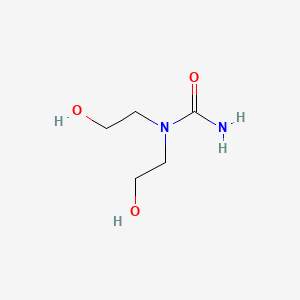

3,3-bis(2-hydroxyethyl)urea

描述

Contextualization within Urea (B33335) Chemistry and Hydroxyalkyl Urea Derivatives

The chemical significance of 3,3-bis(2-hydroxyethyl)urea is best understood within the broader context of urea chemistry. The urea functional group is a cornerstone in supramolecular chemistry due to its distinct structural properties. It possesses a planar geometry and features both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), enabling the formation of strong and directional intermolecular hydrogen bonds. google.com This characteristic is widely exploited to construct complex, self-assembling systems such as supramolecular polymers and gels. google.comill.eu

This compound belongs to the specific subclass of hydroxyalkyl ureas. These derivatives are characterized by the presence of one or more hydroxyl (-OH) groups on the alkyl substituents of the urea core. This class of compounds has been investigated for various industrial and research applications, including as modifiers and plasticizers for resins. google.com A significant area of research for hydroxyalkyl ureas is their use as crosslinking agents in polymer systems, where they can serve as alternatives to formaldehyde-based crosslinkers. google.com The hydroxyl groups provide reactive sites for creating covalent bonds with polymers that contain functional groups like carboxyls or amines, thereby forming a cross-linked network. The related compound, N,N'-bis(2-hydroxyethyl)urea, has been studied for producing polyurethane foams, highlighting the general utility of hydroxyethyl-functionalized ureas in polymer science. researchgate.netresearchgate.net

Academic Significance and Research Trajectory

The academic interest in this compound stems from its utility as a versatile precursor and functional molecule in targeted chemical synthesis and materials science. Its designation as a "research chemical" and "building block" underscores its role as a starting material for creating more complex molecular architectures. cymitquimica.com

A notable research application is its use in the synthesis of novel thiourea (B124793) derivatives. For example, a 2019 study detailed the synthesis of 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, using this compound as the foundational reactant. researchgate.net This work demonstrates its value as a scaffold for introducing the bis(2-hydroxyethyl)amino group into other functional molecules. The resulting thiourea derivative was studied for its intricate hydrogen bonding patterns, confirming the potential of the hydroxyethyl (B10761427) groups to participate in forming complex supramolecular structures. researchgate.net

The trajectory of research also points towards its application in materials science. A patent application identified 1,1-bis(2-hydroxyethyl)urea for its potential use in maintaining the hydration of aqueous polymer compositions. google.com This suggests a role as a functional additive, where its hygroscopic nature, imparted by the polar urea and hydroxyl groups, can be harnessed to control the properties of polymer formulations. The presence of multiple reactive hydroxyl groups also opens avenues for its incorporation into various polymer backbones as a diol monomer.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 1,1-Bis(2-hydroxyethyl)urea |

| This compound |

| 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea |

| N,N'-bis(2-hydroxyethyl)urea |

| Polyurethane |

| Thiourea |

Structure

3D Structure

属性

IUPAC Name |

1,1-bis(2-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-5(10)7(1-3-8)2-4-9/h8-9H,1-4H2,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMXKMPREFOYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177841 | |

| Record name | Urea, 1,1-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23270-55-5 | |

| Record name | N,N-Bis-(2-Hydroxyethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23270-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis-(2-hydroxyethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023270555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159060 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1,1-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(2-hydroxyethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS-(2-HYDROXYETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6SG99BKT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3 Bis 2 Hydroxyethyl Urea

Condensation Reactions for 3,3-bis(2-hydroxyethyl)urea Synthesis

Condensation reactions form the cornerstone of this compound synthesis, offering versatile pathways from readily available starting materials.

Reaction of Urea (B33335) with Ethanolamine (B43304)/Monoethanolamine

The reaction between urea and ethanolamine (also known as monoethanolamine) is a common method for producing this compound. google.comspecialchem.comspecialchem.comcir-safety.org This process involves the deamination of urea and monoethanolamine. cir-safety.org The reaction is an equilibrium process that strongly favors the formation of the product. cir-safety.org

The conditions for the reaction between urea and ethanolamine can be optimized to maximize the yield of this compound. In one documented procedure, a mixture of urea and ethanolamine in a 1:2 molar ratio is heated at 115°C for 8 hours in an inert atmosphere with stirring. google.com This process yields a mixture containing 1,3-bis(2-hydroxyethyl)urea (B94319), unreacted urea, and ethanolamine. google.com To obtain a pure product, recrystallization from methanol (B129727) is necessary, which can result in a yield of up to 80%. google.com Another approach involves reacting ethanolamine with an excess of urea. specialchem.comspecialchem.comcir-safety.org

It has been noted that under certain conditions, such as at 80°C in an aqueous solution, the reaction of ethanolamine and urea can lead to the formation of 2-hydroxyethyl urea. mdpi.com The formation of (2-hydroxyethyl)urea is also observed as a function of the urea to ethanolamine ratio. researchgate.net At atmospheric pressure, heating a mixture of urea and ethanolamine can also produce ethyleneurea. sciencemadness.org

Table 1: Reaction Conditions for Urea and Ethanolamine

| Reactants | Molar Ratio (Urea:Ethanolamine) | Temperature | Duration | Atmosphere | Outcome | Yield |

| Urea, Ethanolamine | 1:2 | 115°C | 8 hours | Inert | Mixture of 1,3-bis(2-hydroxyethyl)urea, urea, and ethanolamine | Up to 80% after recrystallization |

| Urea, Ethanolamine | - | 80°C | - | Aqueous solution | 2-hydroxyethyl urea | - |

| Urea, Ethanolamine | - | - | - | Atmospheric pressure | Ethyleneurea | - |

The removal of ammonia (B1221849) is a critical step in driving the equilibrium of the reaction towards the desired product. specialchem.comspecialchem.comcir-safety.org In the synthesis of 2-hydroxyethyl urea from urea and monoethanolamine, ammonia and unreacted monoethanolamine are removed from the reaction mixture by sparging with nitrogen. cir-safety.org Lactic acid is subsequently added to neutralize any remaining ammonia or monoethanolamine in the product. specialchem.comspecialchem.comcir-safety.org This neutralization step is important because unreacted urea can decompose into ammonia and carbon dioxide. cir-safety.org While carbon dioxide evolves into the headspace, ammonia remains in the solution as ammonium (B1175870) lactate. cir-safety.org Maintaining a pH below 8.25 ensures that over 90% of the ammonia and ethanolamine remain ionized, which helps to prevent the decomposition of the hydroxyethyl (B10761427) urea product. cir-safety.org

Reaction of Urea with Ethylene (B1197577) Glycol

The reaction of urea with ethylene glycol presents another pathway for the synthesis of related compounds, though not always directly to this compound. At atmospheric pressure, heating a mixture of urea and ethylene glycol can produce a resinous intermediate. sciencemadness.org Pyrolysis of this resin under reduced pressure yields some ethyleneurea. sciencemadness.org It has been found that ZnO is a highly active and selective catalyst for the reaction between urea and ethylene glycol to form ethylene carbonate, especially when conducted under reduced pressure. rsc.org At ambient pressure, this reaction tends to form 2-oxazolidone and ethyleneurea. rsc.org The synthesis of ethylene carbonate from urea and ethylene glycol has been investigated using various catalysts, with La(NO₃)₃ showing effectiveness under reduced pressure to remove the ammonia byproduct. researchgate.net The reaction pressure is a key parameter, with the yield of ethylene carbonate increasing significantly as the pressure decreases. researchgate.net

Reaction with Ethylene Carbonate

A highly efficient method for synthesizing 1,3-bis(2-hydroxyethyl)urea involves the reaction of urea with ethylene carbonate. google.com This reaction is typically carried out with a 1:2 molar ratio of urea to ethylene carbonate. google.com

The use of specific catalysts can significantly improve the yield and reduce the reaction time for the synthesis of 1,3-bis(2-hydroxyethyl)urea from urea and ethylene carbonate. google.com Synthetic zeolites containing sodium oxide (0.4-0.9 wt.%) or a combination of sodium oxide (0.4-0.9 wt.%) and potassium oxide (1.0-5.5 wt.%) have been shown to be effective catalysts. google.com The reaction is conducted at a temperature of 140-150°C until the evolution of carbon dioxide ceases, which typically takes around 3 hours. google.com This catalyzed process can achieve a product yield of up to 98%. google.com

Table 2: Catalytic Systems for Urea and Ethylene Carbonate Reaction

| Catalyst | Composition | Reaction Temperature | Reaction Time | Yield |

| Synthetic Zeolites | 0.4-0.9 wt.% Sodium Oxide | 140-150°C | ~3 hours | Up to 98% |

| Synthetic Zeolites | 0.4-0.9 wt.% Sodium Oxide and 1.0-5.5 wt.% Potassium Oxide | 140-150°C | ~3 hours | Up to 98% |

Reaction Atmosphere Control (Inert Conditions)

Controlling the reaction atmosphere is a critical aspect of synthesizing hydroxyethyl ureas to ensure product quality and yield. Conducting the synthesis under an inert atmosphere, such as nitrogen or argon, is a common practice. google.comresearchgate.net This is particularly important to prevent side reactions, such as oxidation, which can lead to the formation of colored impurities and a lower melting point of the final product. researchgate.net Operating under essentially anhydrous conditions and in the substantial absence of molecular oxygen has been shown to improve product quality. researchgate.net In the synthesis of 1,3-bis(2-hydroxyethyl)urea, the reaction is carried out with stirring in an inert atmosphere for several hours. google.com

Alternative Synthetic Routes to Hydroxyethyl Urea Scaffolds

The primary route to this compound involves the reaction of diethanolamine (B148213), a secondary amine, with urea. A historical method describes heating diethanolamine and urea at 140-145°C until the evolution of ammonia ceases. google.com This direct condensation is a key example of forming an unsymmetrical urea.

Amine-Urea Transamidation Approaches

Amine-urea transamidation is a significant alternative to using hazardous isocyanates for the synthesis of urea derivatives. researchgate.netwikibooks.org This method involves the reaction of an amine with urea, typically at elevated temperatures, to form a new substituted urea with the release of ammonia. researchgate.netresearchgate.net This approach is applicable to the synthesis of this compound by reacting diethanolamine with urea.

The transamidation reaction between an amine and urea is generally understood to proceed through one of two primary mechanistic pathways, particularly in aqueous or protic media. researchgate.netnih.gov

Isocyanic Acid Pathway: This is widely considered the dominant mechanism in the absence of a catalyst. researchgate.netnih.gov Urea undergoes a thermal decomposition to generate isocyanic acid (HNCO) and ammonia (NH₃). researchgate.netnih.gov The highly reactive isocyanic acid is then attacked by the nucleophilic amine (in this case, diethanolamine) to form the substituted urea. researchgate.netnih.gov The presence of water can facilitate this pathway by acting as a proton shuttle, aiding in the decomposition of urea. researchgate.netnih.gov The reaction of a secondary amine, like diethanolamine, with the in-situ generated isocyanate would lead to the formation of the 1,1-disubstituted urea. wikibooks.org

Urea Hydrolysis Pathway: In aqueous solutions, urea can undergo hydrolysis to form a carbamate (B1207046) intermediate and ammonia. researchgate.net This carbamic acid could then potentially react with an amine to form the urea product. researchgate.net However, this pathway is generally considered less significant than the isocyanic acid route for amine-urea transamidation under typical reaction conditions. researchgate.net

The rate-limiting step in this process is often the decomposition of urea to the reactive intermediate. wikibooks.org This is supported by the observation that an excess of urea is often required to drive the reaction to completion at a practical rate. researchgate.netwikibooks.org

The pH and the solvent system can have a notable impact on the amine-urea transamidation reaction.

Influence of pH: The reaction demonstrates a moderate dependence on pH over a broad range, typically from acidic to moderately alkaline conditions. researchgate.net However, at a very high initial pH (above 12), the conversion to the ureido product can significantly decrease. researchgate.net The stability of urea itself is also pH-dependent, with greater stability observed in the pH range of 4-8. nih.gov

Influence of Solvent Systems: The presence of a solvent like water can increase the reaction rate to a modest extent, likely by assisting in the proton transfer during the formation of isocyanic acid. researchgate.netwikibooks.org However, the reaction can also proceed in non-aqueous solvents like ethanol, achieving high conversion, which further supports the dominance of the isocyanic acid pathway over the hydrolysis pathway. researchgate.net The choice of solvent can also be critical for product purification. For instance, in the synthesis of the related 1-(2-hydroxyethyl)urea, pyridine (B92270) was found to be a uniquely effective solvent for crystallization to obtain a pure product. researchgate.net

Purification Strategies for this compound

Following the synthesis, a purification step is essential to isolate this compound from unreacted starting materials, byproducts, and any isomers that may have formed.

Crystallization Techniques (e.g., from Methanol)

Crystallization is a primary and effective technique for the purification of ureas, which are often crystalline solids at room temperature. For hydroxyethyl-substituted ureas, polar solvents are typically employed.

Methanol has been successfully used for the recrystallization of the related compound, 1,3-bis(2-hydroxyethyl)urea, yielding a white crystalline product. researchgate.netgoogle.com The process generally involves dissolving the crude product in hot methanol and then allowing it to cool, which induces the crystallization of the purified compound. The crystals can then be collected by filtration. Given the structural similarity and comparable polarity, this method is expected to be highly effective for the purification of this compound.

Another solvent mentioned for the crystallization of a related hydroxyethylurea is pyridine. google.com The choice of solvent may depend on the specific impurities present in the reaction mixture.

The table below summarizes the crystallization techniques used for analogous compounds.

Table 2: Purification by Crystallization

| Compound | Crystallization Solvent | Observations | Reference |

|---|---|---|---|

| 1,3-bis(2-hydroxyethyl)urea | Methanol | Yields a white crystalline substance with a reported yield of up to 80% and a melting point of 81°C. google.com | google.com |

| 1,3-bis(2-hydroxyethyl)urea | Methanol | Used to purify the product, which was then identified by various spectroscopic methods. researchgate.net | researchgate.net |

Spectroscopic and Crystallographic Elucidation of 3,3 Bis 2 Hydroxyethyl Urea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 3,3-bis(2-hydroxyethyl)urea and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of the constituent atoms.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of a derivative, 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, recorded in DMSO-d₆, specific proton signals are observed. researchgate.net The protons of the –CH₂Cl groups in a related compound, 1,3-Bis(2-chloroethyl)urea, appear in the range of δ 3.6–3.8 ppm, while the -NH- protons are seen as a singlet at δ 6.12 ppm. For (2-hydroxyethyl)urea, the chemical shifts in DMSO-d6 are assigned as follows: δ 6.02 (NH), δ 5.54 (NH₂), δ 4.72 (OH), δ 3.37 (CH₂-N), and δ 3.03 (CH₂-O). chemicalbook.com

Table 1: ¹H NMR Chemical Shifts for (2-hydroxyethyl)urea and its Derivatives

| Compound | Functional Group | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea | - | - | DMSO-d₆ |

| 1,3-Bis(2-chloroethyl)urea | –CH₂Cl | 3.6–3.8 | - |

| 1,3-Bis(2-chloroethyl)urea | -NH- | 6.12 (s) | - |

| (2-hydroxyethyl)urea | NH | 6.02 | DMSO-d₆ |

| (2-hydroxyethyl)urea | NH₂ | 5.54 | DMSO-d₆ |

| (2-hydroxyethyl)urea | OH | 4.72 | DMSO-d₆ |

| (2-hydroxyethyl)urea | CH₂-N | 3.37 | DMSO-d₆ |

Data sourced from multiple studies. researchgate.netchemicalbook.com

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1,3-Bis(2-chloroethyl)urea, the urea (B33335) carbonyl carbon shows a resonance in the δ 40–45 ppm range. In the case of urea itself, the carbonyl carbon peak can be found at approximately 162.1 ppm in a solid-state spectrum and shows a downfield shift of about 0.040 ppm when cellulose (B213188) is added to a NaOH/urea system. researchgate.netresearchgate.net

Table 2: ¹³C NMR Chemical Shifts for Urea and its Derivatives

| Compound | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| 1,3-Bis(2-chloroethyl)urea | Urea Carbonyl | 40–45 |

Data sourced from multiple studies. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In derivatives of this compound, such as thiourea (B124793) compounds, characteristic IR bands are observed. For instance, in 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea, an intramolecular N-H⋯O hydrogen bond is identified. nih.gov Similarly, in 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, an intramolecular N—H⋯O hydrogen bond leads to the formation of an S(7) loop. researchgate.net For 1,3-Bis(2-chloroethyl)urea, peaks are seen at 1640–1680 cm⁻¹ (urea C=O stretch) and 600–700 cm⁻¹ (C–Cl bonds). The IR spectrum of urea shows prominent peaks for N-H stretching (3200-3600 cm⁻¹), C=O stretching (~1700 cm⁻¹), and N-H vibrations (~1600-1650 cm⁻¹). docbrown.info

UV-Vis spectroscopy provides information about electronic transitions within the molecule. Urea itself displays a UV absorption spectrum. nist.gov The UV-Vis absorption spectrum for certain catalysts is recorded on a spectrophotometer (UV-2550). rsc.org

Mass Spectrometry (MS) Characterization

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For 1,3-Bis(2-chloroethyl)urea, electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecular ion [M+H]⁺ at m/z 213, which confirms its molecular weight. The molecular weight of this compound is 148.16 g/mol . cymitquimica.com

X-ray Crystallography of this compound and Related Compounds

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal.

Crystal Structure Determination and Unit Cell Parameters

The crystal structures of several derivatives of this compound have been determined. For 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea, the central CN₂S chromophore is nearly planar. nih.gov In the crystal, O-H⋯O and O-H⋯S hydrogen bonds lead to the formation of supramolecular layers. nih.gov A related compound, 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, also exhibits a nearly planar CN₂S plane, with the hydroxyethyl (B10761427) groups situated on either side. researchgate.net

In a copper(II) complex, bis{2-[(2-hydroxyethyl)amino]ethanol-κ³O,N,O′}copper(II) terephthalate (B1205515), the crystal system is monoclinic with space group P2₁/c. nih.gov The unit cell parameters are a = 8.6013 (9) Å, b = 9.0398 (9) Å, c = 11.5732 (12) Å, and β = 91.695 (2)°. nih.gov

Table 3: Crystal Data for bis{2-[(2-hydroxyethyl)amino]ethanol-κ³O,N,O′}copper(II) terephthalate

| Parameter | Value |

|---|---|

| Formula | Cu(C₄H₁₁NO₂)₂ |

| Molecular Weight | 437.93 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6013 (9) |

| b (Å) | 9.0398 (9) |

| c (Å) | 11.5732 (12) |

| β (°) | 91.695 (2) |

| V (ų) | 899.47 (16) |

Data from Li et al. nih.gov

Molecular Conformation and Torsion Angle Analysis

While a definitive crystal structure for this compound is not publicly available, the conformations of its derivatives, such as 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea and 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea, have been meticulously determined through X-ray crystallography. researchgate.netresearchgate.net These studies reveal that the central C-N bond of the urea or thiourea core exhibits significant torsional flexibility.

In the case of 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea, the molecule displays a considerable twist, as evidenced by the S—C—N—C torsion angle of -47.8(2)°. researchgate.net A similar twisted conformation is observed in the 4-methylbenzoyl derivative, with a corresponding S—C—N—C torsion angle of -49.3(2)°. researchgate.net This inherent twist is a recurring feature in such tri-substituted urea and thiourea derivatives.

Table 1: Selected Torsion Angles in Derivatives of this compound

| Compound | Torsion Angle | Value (°) |

| 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea | S1—C1—N2—C6 | -47.8(2) |

| 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea | S1—C1—N2—C6 | -49.3(2) |

This table presents key torsion angles that illustrate the twisted conformation of the central thiourea core in the studied derivatives.

Intramolecular Hydrogen Bonding Networks

A significant structural feature observed in the derivatives of this compound is the formation of intramolecular hydrogen bonds. In both the 4-nitrobenzoyl and 4-methylbenzoyl thiourea derivatives, one of the hydroxyethyl groups is oriented in such a way that its hydroxyl group can form a hydrogen bond with the nitrogen atom of the thioamide group (N—H⋯O). researchgate.netresearchgate.net This interaction leads to the formation of a stable seven-membered ring, referred to as an S(7) loop. researchgate.netresearchgate.net

This intramolecular hydrogen bond plays a crucial role in stabilizing a specific conformation of the molecule, effectively locking the orientation of one of the hydroxyethyl side chains. The presence of such a bond in the derivatives strongly suggests that similar intramolecular interactions could be a feature of this compound itself, depending on the crystalline packing or solvent environment.

Supramolecular Assembly and Intermolecular Interactions

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. In the derivatives of this compound, hydrogen bonding is the dominant force governing the crystal packing.

The hydroxyl groups of the two hydroxyethyl substituents are key players in forming extensive intermolecular hydrogen-bonding networks. In the crystal structure of 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, hydroxyl-O—H⋯O(hydroxyl) hydrogen bonds are observed, creating chains of molecules. researchgate.net Furthermore, these hydroxyl groups also act as donors in O—H⋯S(thione) hydrogen bonds, linking adjacent molecules. researchgate.netresearchgate.net This cooperative hydrogen bonding leads to the formation of supramolecular layers. researchgate.netresearchgate.netresearchgate.net

Theoretical and Computational Investigations of 3,3 Bis 2 Hydroxyethyl Urea Molecular Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the molecular properties of compounds structurally related to 3,3-bis(2-hydroxyethyl)urea. These computational methods provide valuable insights into the electronic structure and geometry of molecules.

Geometry Optimization and Energetic Profiles

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of this compound, such as 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea, there is a good correlation between the molecular structures determined by X-ray crystallography and those predicted by gas-phase DFT calculations. nih.govnih.gov This agreement between experimental and theoretical data validates the computational models used.

In related thiourea (B124793) derivatives, one of the hydroxyethyl (B10761427) groups is typically oriented towards the thioamide group, allowing for the formation of an intramolecular N-H⋯O hydrogen bond, which results in a stable S(7) loop structure. nih.gov The molecule often exhibits a twisted conformation, as indicated by the dihedral angle between the plane of the central CN2S chromophore and the attached aryl ring. nih.govnih.govresearchgate.net For instance, in 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea, this dihedral angle is 65.87 (7)°. nih.gov

Energy calculations using DFT can also quantify the strength of intermolecular interactions. For a related thiourea, the interaction energies for O-H⋯O, C-H⋯O, and O-H⋯S hydrogen bonds were calculated, showing the O-H⋯O hydrogen bond to be the strongest. nih.gov

Prediction of Molecular Conformations

DFT calculations are instrumental in predicting the various possible conformations of a molecule and their relative stabilities. In the case of 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea, the central CN2S part of the molecule is nearly flat, with the hydroxyethyl groups positioned on opposite sides of this plane. nih.govnih.gov A significant twist in the molecule is evident from the S-C-N-C torsion angle, which is -47.8 (2)° in the nitro-substituted derivative and -49.3 (2)° in a methyl-substituted analogue. nih.govresearchgate.net

An overlay of the molecular structures of four similar compounds with the general formula 4-YC6H4C(=O)N(H)C(=S)N(CH2CH2OH)2 (where Y = NO2, H, F, Me) demonstrates that they adopt very similar conformations. This includes the formation of an intramolecular thioamide-N—H⋯O(hydroxy) hydrogen bond and intermolecular hydroxy-O—H⋯O(hydroxy) and hydroxy-O—H⋯S(thione) hydrogen bonds, all leading to a layered supramolecular structure. nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions to Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method defines the space a molecule occupies in a crystal and maps various properties onto this surface.

For derivatives of this compound, Hirshfeld analysis reveals the dominant role of specific intermolecular contacts in the crystal packing. The analysis of a related compound shows that H⋯H interactions make the most significant contribution to the crystal packing, followed by O⋯H/H⋯O interactions. nih.govnih.gov The red spots on the d_norm mapped Hirshfeld surface indicate strong hydrogen bonding interactions. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. nih.gov For instance, in one related structure, the contributions of various interactions were quantified as H⋯H (68.2%), O⋯H/H⋯O (25.9%), C⋯H/H⋯C (5.5%), and O⋯O (0.4%). nih.gov This detailed breakdown highlights the importance of van der Waals forces and hydrogen bonding in stabilizing the crystal structure. nih.gov

Table 1: Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound

| Interaction Type | Contribution (%) |

| H⋯H | 68.2 |

| O⋯H/H⋯O | 25.9 |

| C⋯H/H⋯C | 5.5 |

| O⋯O | 0.4 |

Non-Covalent Interaction (NCI) Plot Analysis

Non-covalent interaction (NCI) plot analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.org This method is based on the electron density and its derivatives. chemtools.orgnih.gov

The NCI plot visualizes regions of non-covalent interactions as isosurfaces, which are colored to distinguish between different types of interactions. chemtools.org The sign of the second eigenvalue (λ2) of the electron density Hessian is used to differentiate between attractive (negative λ2) and repulsive (positive λ2) interactions. nih.gov

In the context of molecules similar to this compound, NCI plots confirm the presence and nature of the supramolecular interactions identified by other methods. researchgate.net These plots show that the hydrogen bonds are attractive and contribute significantly to the stability of the crystal structure. nih.govresearchgate.net For example, in a related thiourea derivative, NCI analysis confirms the stabilizing effect of O-H⋯O hydrogen bonds. researchgate.net The plots typically show spikes in the low-density, low-gradient region, which are characteristic of non-covalent interactions. chemtools.org The color of the isosurface in the NCI plot provides further information: blue and green areas often correspond to strongly attractive and weak interactions, respectively. researchgate.net

Electrostatic Potential Mapping and Charge Distribution Studies

Electrostatic potential (ESP) maps are valuable for understanding the charge distribution within a molecule and predicting its reactivity. researchgate.net These maps display the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor). researchgate.netresearchgate.net

For molecules containing urea (B33335) or thiourea moieties, the ESP map highlights the electronegative character of the oxygen or sulfur atoms of the carbonyl or thiocarbonyl groups, respectively, which appear as red regions. researchgate.netresearchgate.netresearchgate.net These sites are prone to electrophilic attack. Conversely, the hydrogen atoms of the N-H or O-H groups are typically electron-deficient and appear as blue regions, making them susceptible to nucleophilic attack. researchgate.net

In a study of a related thiourea derivative, the electrostatic potential was calculated using the STO-3G basis set at the Hartree-Fock level of theory. The resulting map showed negative potentials around the thione sulfur and carbonyl oxygen atoms, and positive potentials around the hydrogen atoms involved in hydrogen bonding. researchgate.net This information is consistent with the observed intermolecular interactions in the crystal structure.

Chemical Reactivity and Derivatization of 3,3 Bis 2 Hydroxyethyl Urea

Functionalization at Nitrogen Centers

The nitrogen atoms within the urea (B33335) core of 3,3-bis(2-hydroxyethyl)urea are susceptible to electrophilic attack, enabling the introduction of various functional groups. This reactivity is fundamental to the synthesis of several important classes of derivatives.

Nitroso Derivatives (e.g., 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea)

A significant derivatization at the nitrogen center involves nitrosation. For instance, 1-(2-chloroethyl)-3,3-bis(2-hydroxyethyl)urea can be reacted with sodium nitrite (B80452) in an acidic medium, such as acetic acid, to yield the corresponding N-nitroso derivative, 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea. prepchem.com This reaction introduces a nitroso group (-N=O) onto one of the nitrogen atoms of the urea backbone.

The synthesis of similar nitroso-hydroxyalkyl-chloroethylureas has been a subject of research, with these compounds being prepared and isolated for various studies. nih.gov The general methodology involves the nitrosation of the appropriate urea precursor. prepchem.comprepchem.com The resulting nitroso derivatives are often investigated for their chemical and biological properties. nih.gov

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Reaction |

| 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea | C7H14ClN3O4 | 239.66 | Nitrosation of 1-(2-chloroethyl)-3,3-bis(2-hydroxyethyl)urea with sodium nitrite in acetic acid. prepchem.com |

| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | C5H10ClN3O3 | 195.60 | Nitrosation of the corresponding urea precursor. smolecule.com |

Acyl Thiourea (B124793) Derivatives

The nitrogen atoms of this compound can also participate in reactions to form acyl thiourea derivatives. Thioureas are analogs of ureas where the oxygen atom is replaced by a sulfur atom, a substitution that imparts different chemical properties. analis.com.my The synthesis of acyl thiourea derivatives often involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt (like ammonium (B1175870) thiocyanate) to form an in-situ acyl isothiocyanate. nih.govmdpi.com This intermediate then reacts with an amine, in this case, the nitrogen of a urea derivative, although the direct reaction with this compound is not explicitly detailed in the provided results.

However, the synthesis of related compounds, such as 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea and 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea, has been reported. nih.gov This was achieved by reacting 4-methylbenzoyl chloride and 4-nitrobenzoyl chloride with ammonium thiocyanate in dry acetone, followed by reaction with the appropriate amine. nih.gov These acyl thiourea derivatives are noted for forming supramolecular structures through hydrogen bonding. nih.gov Thiourea derivatives, in general, are versatile intermediates for synthesizing various heterocyclic compounds. mdpi.com

| Compound Name | Starting Materials | Key Features |

| 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea | 4-methylbenzoyl chloride, ammonium thiocyanate | Forms supramolecular layers through hydrogen bonding. nih.gov |

| 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea | 4-nitrobenzoyl chloride, ammonium thiocyanate | Molecular structure evaluated to be similar to gas-phase structures. nih.gov |

Reactions Involving Hydroxyl Groups (e.g., Etherification, Esterification)

The two hydroxyl (-OH) groups in this compound provide additional sites for chemical modification, primarily through reactions like etherification and esterification. These reactions allow for the extension of the carbon chains or the introduction of ester functionalities, which can significantly alter the physical and chemical properties of the molecule.

While specific examples of etherification and esterification directly on this compound are not detailed in the provided search results, the presence of these reactive hydroxyl groups is a key feature of the molecule. For instance, in the context of crosslinking agents for polymers, the hydroxyl groups of similar (hydroxyalkyl)urea compounds are crucial for the crosslinking reaction, which often involves esterification with carboxyl or anhydride (B1165640) groups on a polymer backbone. google.com The reactivity of hydroxyl groups is a well-established principle in organic chemistry, allowing for a wide range of transformations. nih.gov For example, N,N'-bis(2-hydroxyethyl)urea can be hydroxyalkylated with ethylene (B1197577) carbonate, a reaction involving the hydroxyl groups. researchgate.net

| Reaction Type | Reactant Functional Group | Potential Product Feature |

| Etherification | Hydroxyl (-OH) | Ether linkage (-O-) |

| Esterification | Hydroxyl (-OH) | Ester linkage (-COO-) |

Applications of 3,3 Bis 2 Hydroxyethyl Urea in Advanced Materials Science and Polymer Chemistry

Role as Monomers and Co-monomers in Polymer Synthesis

The utility of a compound as a monomer is dependent on its reactive functional groups. With two hydroxyl (-OH) groups, 3,3-bis(2-hydroxyethyl)urea has the theoretical capacity to act as a diol in polycondensation reactions. However, literature specifically detailing its integration into common polymer families is limited.

Integration into Polyester Formulations

A comprehensive search of scientific and patent literature did not yield specific examples of this compound being used as a monomer or co-monomer in the synthesis of polyesters. Polyester synthesis typically involves the reaction of diols with dicarboxylic acids. While this compound is a diol, other diols like ethylene (B1197577) glycol, 1,4-butanediol, and 1,4-cyclohexanedimethanol (B133615) are more commonly employed nih.govnih.gov. The presence of the urea (B33335) group might influence reaction kinetics or final polymer properties in ways that are not yet characterized for this specific isomer.

Modification of Urea-Formaldehyde Resins

Urea-formaldehyde (UF) resins are widely used adhesives, and their modification is an active area of research to improve properties like flexibility and moisture resistance and to reduce formaldehyde (B43269) emissions researchgate.netmade-in-china.com. Modification often involves incorporating other monomers or additives into the resin structure google.commdpi.comusda.gov.

While general literature suggests that hydroxyalkylureas can be used as modifiers and plasticizers for UF resins, specific data on the use of this compound for this purpose is not available in published research google.com. The modification of UF resins is more commonly documented with compounds such as monofunctional alcohols (e.g., n-butyl alcohol) or other polyols and amines researchgate.netusda.gov.

Contributions to Polyurethane Systems (e.g., thermal stability enhancement in foams)

Polyurethanes are a versatile class of polymers used in foams, coatings, adhesives, and elastomers americanchemistry.comwikipedia.orgresearchgate.net. They are formed by the reaction of diisocyanates with polyols. The properties of the final polyurethane, including its thermal stability, are highly dependent on the structure of the polyol used researchgate.netmdpi.com.

There is no specific evidence in the scientific literature of this compound being used to enhance the thermal stability of polyurethane foams. In contrast, its isomer, 1,3-bis(2-hydroxyethyl)urea (B94319) (N,N'-bis(2-hydroxyethyl)urea) , has been studied for this application. Research has shown that oligomers derived from the 1,3-isomer can be used as polyol components to produce rigid polyurethane foams with high thermal stability and low water uptake researchgate.net. The symmetrical structure of the 1,3-isomer is believed to contribute favorably to the properties of the resulting polymer network.

Function as Plasticizers and Modifiers in Polymer Composites

Plasticizers are additives that increase the flexibility and workability of a material. A US patent from 1971 notes that hydroxyalkylureas are useful as modifiers and plasticizers for urea-formaldehyde resins, but it focuses on the synthesis process for 1-(2-hydroxyethyl)urea and does not provide specific data for this compound google.com. Similarly, other sources mention the potential for the related 1,3-isomer to act as a plasticizer in UF resins, but dedicated studies on the 3,3-isomer are absent from the literature evitachem.com.

Applications in Aqueous Polymer Compositions for Hydration Maintenance

A significant documented application for this compound is its use as a hydration aid in aqueous polymer compositions. A patent describes a method for maintaining the hydration of water-based polymer formulations by incorporating a hydroxyalkyl urea google.com.

The invention specifies that adding a hydroxyalkyl urea, such as N,N-bis(2-hydroxyethyl)urea (the 3,3-isomer), to an aqueous polymer composition significantly slows the loss of water from the composition to the environment. This is crucial for products that need to maintain their consistency and efficacy over time, such as in cosmetic or pesticide formulations google.com. The compound acts as a moisturizer and moisture retention agent. The patent identifies N,N-bis(2-hydroxyethyl)urea as one of the preferred compounds for this purpose, alongside other hydroxyalkyl ureas like N-2-hydroxyethyl urea and N,N'-bis(2-hydroxyethyl)urea google.com. The effectiveness of these compounds stems from their high water solubility and the presence of multiple hydrogen-bonding sites (hydroxyl and urea groups), which attract and hold water molecules.

Table 1: Research Findings on this compound for Hydration Maintenance

| Application | Function | Mechanism | Source |

|---|

Supramolecular Polymer and Hydrogel Formation with Bis-Urea Moieties

Supramolecular polymers and hydrogels are materials formed through non-covalent interactions, such as hydrogen bonding nih.gov. Bis-urea motifs are well-known for their ability to self-assemble into fibrous networks that can entrap water, forming hydrogels nih.govresearchgate.net. This is due to the formation of strong, directional, and bifurcated hydrogen bonds between the urea groups.

However, a review of the literature indicates that this application relies heavily on symmetrically substituted ureas, primarily 1,3-bis-urea (N,N'-disubstituted) compounds. These molecules have two N-H protons per urea group that can act as hydrogen bond donors, leading to the formation of robust, extended one-dimensional structures.

There are no available studies demonstrating the use of this compound for supramolecular polymer or hydrogel formation. Its asymmetrical structure, which contains a primary amine (-NH2) group and a tertiary amine within the urea functionality, does not support the same type of organized, self-assembling hydrogen bond network that is characteristic of the symmetrical N,N'-bis-urea hydrogelators.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-bis(2-hydroxyethyl)urea |

| 1,3-bis(2-hydroxypropyl)urea |

| N,N-bis(2-hydroxyethyl)urea |

| N,N'-bis(2-hydroxyethyl)urea |

| Urea |

| Formaldehyde |

| Ethylene glycol |

| 1,4-Butanediol |

| 1,4-Cyclohexanedimethanol |

| n-Butyl alcohol |

| Diisocyanate |

| Polyol |

| 1-(2-hydroxyethyl)urea |

| N-2-hydroxyethyl urea |

| Polystyrene |

| Acrylonitrile |

| Dioctyl phthalate |

| N,N-Bis(2-hydroxyethyl)formamide |

| Melamine |

| N,N'-dimethylolurea |

| Phenol |

| Acetaldehyde |

| Butyraldehyde |

| Paraformaldehyde |

| Trioxymethylene |

| Triethanolamine |

| Sodium hydroxide (B78521) |

| Ammonium (B1175870) chloride |

| N,N'-bis(methoxymethyl) |

| N,N'-dimethylolpropylene |

| 5,5-dimethyl-N,N'-dimethylolpropylene |

| N,N'-dimethylolethylene |

| Hydroxyethyl (B10761427) cellulose (B213188) |

| Cetyltrimethylammonium bromide (CTAB) |

| Sodium dodecyl sulfate (B86663) (SDS) |

| Span 80 |

| Formic acid |

| N,N'-bis(2-hydroxyethyl)terephthalamide |

| Polyesteramide |

| Isophthalic acid |

| Monosodium 5-sulfoisophthalate |

| Diethylene glycol |

| Styrene |

| Bis(2-hydroxyethyl) disulfide |

| Gelatin |

| Poly(N-hydroxyethyl acrylamide) |

| Acrylamide |

| Methyl methacrylate |

| N,N'–Methylene–bis–acrylamide |

Design Principles for Hydrogelation

Hydrogels are three-dimensional polymer networks capable of absorbing large quantities of water or biological fluids. The design of these materials often relies on the self-assembly of small molecules, known as gelators, into fibrous networks that immobilize the solvent. Bis-urea compounds, in general, are recognized as effective hydrogelators due to a combination of strong, directional hydrogen bonds and hydrophobic interactions.

The primary design principles for hydrogelation using urea-based compounds are centered on achieving a precise hydrophilic-lipophilic balance (HLB).

Hydrogen Bonding: The urea motif (-NH-CO-N<) itself is a powerful hydrogen-bonding unit. However, in this compound, the urea nitrogen atoms are tertiary and lack protons, meaning the primary urea-to-urea hydrogen bonding that drives self-assembly in N,N'-disubstituted ureas is absent. Instead, the hydrogen bonding is dominated by the terminal hydroxyl (-OH) groups and the carbonyl oxygen (C=O).

Hydrophilic-Hydrophobic Balance: The two hydroxyethyl groups impart significant hydrophilicity to the molecule. The driving force for the self-assembly of related bis-urea compounds into the fibrous structures necessary for hydrogelation often comes from the hydrophobic interaction of alkyl or aromatic spacers between the urea groups. aau.dk The balance between the hydrophilic ends and a hydrophobic core is crucial for gel formation in water. aau.dk

Self-Assembly Mechanism: For gelation to occur, molecules must self-assemble into long, entangled fibers called supramolecular polymers. This process is typically driven by a combination of hydrogen bonding and hydrophobic packing. In the case of this compound, the assembly would likely be mediated by intermolecular hydrogen bonds between the hydroxyl groups of one molecule and the carbonyl or hydroxyl groups of neighboring molecules.

While extensive studies on hydrogels formed specifically from this compound are not widely documented, the principles governing related bis-urea systems suggest its potential utility, possibly as a component in a multi-component gel system or as a cross-linker in a polymeric hydrogel network. researchgate.net

Hydrogen Bonding in Supramolecular Assemblies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. Hydrogen bonding is a cornerstone of supramolecular assembly due to its directionality and strength.

In assemblies involving this compound, the key hydrogen bonding interactions would involve its functional groups:

Hydroxyl Groups (Donors and Acceptors): The two -OH groups can act as both hydrogen bond donors and acceptors.

Urea Carbonyl Group (Acceptor): The C=O group is a strong hydrogen bond acceptor.

Tertiary Amine Groups (Acceptors): The nitrogen atoms can also act as weak hydrogen bond acceptors.

The presence of multiple hydrogen bonding sites allows this compound to form extended networks. The specific geometry of these networks would depend on factors like solvent polarity and the presence of other interacting molecules. google.com For instance, a study on a related thiourea (B124793) derivative, 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, highlighted the critical role of O-H⋯O hydrogen bonds in stabilizing its crystal structure. researchgate.net This indicates that the hydroxyethyl groups are pivotal in directing the supramolecular architecture. The formation of these ordered structures is fundamental to applications in materials science, including the development of self-healing materials where reversible hydrogen bonds can break and reform. skinsafeproducts.com

Table 1: Functional Groups in this compound and their Hydrogen Bonding Role

| Functional Group | Type | Potential Role in H-Bonding |

| Hydroxyl (-OH) | Alcohol | Donor and Acceptor |

| Carbonyl (C=O) | Urea | Acceptor |

| Nitrogen (N) | Tertiary Amine | Acceptor |

Development in Inkjet Printing Inks (Chemical component studies)

Inkjet printing inks are complex formulations typically containing a colorant, a solvent (vehicle), and various additives to control properties like viscosity, drying time, and stability. Urea and its derivatives are common additives in aqueous inkjet inks. googleapis.com

Although direct studies detailing the use of this compound in commercial ink formulations are scarce, its potential role can be inferred from its chemical structure and the known function of similar compounds.

Humectant: The two hydroxyl groups and the polar urea core make the molecule hygroscopic. This property is valuable for a humectant, an additive that prevents the ink from drying out in the printer nozzles, a phenomenon known as "decap." Glycerin and glycols are common humectants, and this compound shares functional similarities. chemicalformulaservices.com

Co-solvent: It can function as a co-solvent to help dissolve other additives or the dye/pigment binder in the aqueous vehicle.

Penetrant: Urea can act as a penetrant, helping the ink to be absorbed into the paper fibers, which can affect print quality and bleed.

pH Buffer/Modifier: A US patent mentions the use of N,N-Bis(2-hydroxyethyl)taurine, a structurally related compound, as a potential organic base for pH adjustment in ink formulations. googleapis.com This suggests that the bis(2-hydroxyethyl)amino moiety could be utilized in pH control.

The general class of urea compounds is well-established in ink formulations to improve print quality and reliability. google.comgoogleapis.com

Potential in Catalytic Systems (e.g., as Ligands)

In catalysis, ligands are molecules that bind to a central metal atom to form a coordination complex. The properties of the ligand can be tuned to control the activity and selectivity of the catalyst. While ureas are known to coordinate to metal ions, typically through the carbonyl oxygen, their use as ligands is less common than other nitrogen- or oxygen-containing compounds.

There is limited direct research on this compound as a ligand in catalytic systems. However, its potential can be considered based on related structures:

Thiourea Analogs: Thioureas, which are sulfur analogs of ureas, are well-known to act as ligands. A crystal structure study of 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea notes that thiourea molecules are of interest as ligands in coordination chemistry. researchgate.net This suggests that the corresponding urea derivative could exhibit similar, albeit electronically different, coordinating properties.

Coordination Modes: this compound could potentially act as a multidentate ligand, coordinating to a metal center through its carbonyl oxygen and one or both of the hydroxyl oxygens, forming stable chelate rings.

Separately, in the field of electrocatalysis, urea itself is a target molecule for oxidation (Urea Oxidation Reaction, UOR) to generate energy or produce hydrogen, with materials like nickel hydroxide (Ni(OH)₂) acting as the catalyst. rsc.org In this context, the urea derivative is a reactant, not a ligand. The development of catalysts for urea synthesis is also an active area of research. chemrxiv.org

Other Industrial and Research Applications (e.g., H2S scavengers in related urea derivatives)

Hydrogen sulfide (B99878) (H₂S) is a toxic, corrosive gas found in natural gas and crude oil streams. "H₂S scavengers" are chemicals used to remove it. watertechnologies.comgoogle.com Triazine-based compounds are common scavengers, but environmental and operational concerns have driven research into alternatives.

Recent studies have identified urea derivatives as promising, environmentally benign H₂S scavengers. aau.dkresearchgate.netnih.govku.dk Research has shown that compounds like 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), derived from urea, are effective at scavenging H₂S under conditions relevant to the offshore industry. aau.dkresearchgate.netnih.gov The mechanism involves the reaction of H₂S with the urea derivative to form stable, non-toxic products. google.com

While this compound has not been specifically highlighted in these studies, its structural features make it a plausible candidate for this application:

It is a simple, urea-based chemical.

The presence of reactive hydroxyl groups could potentially facilitate the reaction with H₂S.

The ongoing research into greener, safer urea-based scavengers suggests a potential application space for a range of urea derivatives, including this compound. aau.dknih.govku.dk

Degradation Pathways and Environmental Fate of 3,3 Bis 2 Hydroxyethyl Urea

Thermal Degradation Mechanisms

Thermal degradation is a key process in the breakdown of 3,3-bis(2-hydroxyethyl)urea, particularly in the context of its formation in industrial applications such as carbon capture.

This compound, also known as 1,3-bis(2-hydroxyethyl)urea (B94319) (BHEU), is a recognized thermal degradation product of monoethanolamine (MEA), especially in aqueous solutions used for carbon capture. acs.orgresearchgate.net The formation of BHEU from MEA has been observed in studies simulating the conditions of carbon capture processes. acs.orgresearchgate.netnih.gov One of the proposed mechanisms for its formation involves the direct reaction of MEA with its own carbamic acid. acs.org Another pathway suggests that a mixture of MEA and 2-oxazolidinone (B127357) (OZD), another MEA degradation product, can form BHEU when heated. acs.org In fact, when a mixture of MEA and OZD was heated to 200°C without water, BHEU was the only degradation product observed. acs.org The synthesis of hydroxyalkylureas, including BHEU, is generally achieved by reacting urea (B33335) with an appropriate alkanolamine, such as ethanolamine (B43304), at temperatures between 100-170°C. google.com

In carbon capture systems that utilize aqueous MEA solutions, several degradation products are formed, including various functional groups like acids, amines, aldehydes, amides, and ureas. acs.org The formation of BHEU is expected to occur through an intermolecular reaction between MEA and MEA-carbamate. acs.org The concentration of CO2 can be used as a proxy for the carbamate (B1207046) concentration in this reaction. acs.org While MEA preferentially forms 2-oxazolidinone (OZD) over urea, the formation of BHEU is a notable pathway. researchgate.netnih.gov The thermal degradation of MEA is believed to primarily proceed through the formation of an isocyanate intermediate. researchgate.netnih.gov This intermediate can then either undergo cyclization to form OZD or react with MEA to produce urea derivatives like BHEU. researchgate.netnih.gov For MEA, the cyclization to OZD is kinetically and thermodynamically more favorable than the urea formation reaction. researchgate.netnih.gov Ab initio molecular orbital calculations have been used to understand the reaction pathways for the interconversion of carbamate and bicarbonate in aqueous amine solutions. nih.gov

Table 1: Key Compounds in the Degradation of Monoethanolamine (MEA)

| Compound Name | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | CAS Registry Number |

| Monoethanolamine | MEA | C₂H₇NO | 61.08 | 141-43-5 |

| 2-Oxazolidinone | OZD | C₃H₅NO₂ | 87.08 | 497-25-6 |

| N-(2-hydroxyethyl)-ethylenediamine | HEEDA | C₄H₁₂N₂O | 104.15 | 111-41-1 |

| 1-(2-hydroxyethyl)-2-imidazolidinone | HEIA | C₅H₁₀N₂O₂ | 130.15 | 3699-54-5 |

| 1,3-bis(2-hydroxyethyl)urea | BHEU | C₅H₁₂N₂O₃ | 148.16 | 15438-70-7 |

This table is based on data from a degradation model of MEA. acs.org

Kinetic models have been developed to predict the thermal degradation rates of MEA and the formation of its degradation products. acs.org In one such model, the formation of BHEU was included, assuming it to be a stable end product with no reverse reactions considered. acs.org Due to the experimental data for BHEU formation being primarily at 135°C, the temperature dependence for this specific reaction was not considered, and the activation energy was set to zero in that particular model. acs.org This model showed an average relative deviation of 17.5%, largely attributed to uncertainties in the experimental data. acs.org Other research has focused on developing detailed kinetic models for the thermal decomposition of urea and its by-products, such as biuret (B89757) and cyanuric acid, using thermogravimetric analyses. researchgate.netkit.eduresearchgate.netdtu.dkureaknowhow.com These models are crucial for understanding and predicting the formation of deposits in industrial applications. researchgate.net For instance, the activation energies for the decomposition of urea and cyanuric acid have been determined to be 84 kJ/mol and 152 kJ/mol, respectively, through model parameter identification. researchgate.net

Table 2: Activation Energies of Thermal Degradation for Urea-Formaldehyde (UF) Resins

| Resin Type | Kissinger Method (kJ mol⁻¹) | FWO Method (kJ mol⁻¹) |

| Unmodified UF Resin | 185.77 | 185.38 |

| Almond Shell-Modified UF Resin | 188.84 | 193.88 |

This table presents a comparison of activation energies calculated by two different methods for the thermal degradation of urea-formaldehyde resins. nih.gov

Oxidative Degradation Considerations

Oxidative degradation presents another significant pathway for the breakdown of this compound, often accelerated by the presence of certain substances.

The degradation of amine solvents used in carbon capture is accelerated by factors such as oxygen concentration and temperature. acs.org While specific autoxidation pathways for this compound are not extensively detailed in the provided context, the oxidative biodegradation of related poly(etherurethane urea) elastomers has been studied. nih.gov This research indicates that the primary species responsible for the in vivo biodegradation of these polymers are hydroxyl and/or hydroperoxide radicals, which cause cleavage of the polyether soft segments and urethane (B1682113) linkages. nih.gov This suggests that similar radical-induced oxidation could be a potential degradation pathway for this compound.

The presence of metal ions, particularly iron, is known to accelerate the degradation of amine solvents. acs.org The kinetics of urea decomposition are also influenced by the presence of transition metal ions like Ni2+. researchgate.net The interaction of metal ions with buffer compounds containing similar functional groups, such as 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol (Bistris), has been studied, revealing the formation of stable complexes. nih.gov For instance, the stability constants for complexes of Bistris with various metal ions have been determined, showing a strong interaction, particularly with Cu2+. nih.gov In the context of recycling polyethylene (B3416737) terephthalate (B1205515) (PET), ion exchange resins are used to remove metal impurities from the degradation product bis(2-hydroxyethyl) terephthalate, as their presence can negatively affect the quality of the repolymerized material. mdpi.com An increase in temperature can enhance the adsorption of metal ions onto the resin, indicating an endothermic process. mdpi.com

Hydrolytic Stability Studies

Hydrolysis is a key chemical degradation process for many organic compounds in the environment. The stability of this compound against hydrolysis is a critical factor in its environmental persistence.

For urea itself, it is known to be more stable in the pH range of 4 to 8. nih.gov In the case of Hydroxyethyl (B10761427) Urea, maintaining a pH below 8.25 is recommended to prevent decomposition, which primarily occurs through ammonolysis. cir-safety.org This suggests that the urea functional group in this compound is also likely to be relatively stable under typical environmental pH conditions, particularly in neutral to slightly acidic waters. Alkaline conditions, however, may facilitate its degradation.

Environmental Partitioning and Distribution Models

The way this compound partitions between different environmental compartments—water, soil, and air—governs its distribution and potential for exposure.

The distribution of a chemical in the environment is heavily influenced by its physical and chemical properties. For the structurally related compound Hydroxyethyl Urea, an estimated octanol-water partition coefficient (log Pₒw) of -2.06 has been reported. cir-safety.orgcir-safety.org This low log Pₒw value indicates very high water solubility and low potential for bioaccumulation. Given the structural similarities, this compound is also expected to have a low log Pₒw and thus a strong affinity for the aqueous phase. Consequently, if released into the environment, it is predicted to predominantly reside in the water compartment.

The tendency of an organic chemical to adsorb to soil is quantified by the soil adsorption coefficient (Kₒc). chemsafetypro.com A low Kₒc value signifies high mobility in soil, meaning the chemical is more likely to leach into groundwater rather than remain adsorbed to soil particles. chemsafetypro.com While a specific Kₒc value for this compound was not found, its high water solubility, inferred from the log Pₒw of the related Hydroxyethyl Urea, suggests that its adsorption to soil organic matter would be weak. cir-safety.orgcir-safety.org This implies a low Kₒc and, therefore, a high potential for mobility in soil and leaching to groundwater.

Table 1: Estimated Environmental Partitioning Properties (Based on data for structurally related compounds)

| Property | Estimated Value/Behavior | Implication |

| Log Pₒw | Low (e.g., -2.06 for Hydroxyethyl Urea) cir-safety.orgcir-safety.org | High water solubility, low bioaccumulation potential. |

| Water Compartment Distribution | Predominantly in water | High potential for distribution in aquatic systems. |

| Soil Adsorption Coefficient (Kₒc) | Low (inferred) | High mobility in soil, potential for groundwater contamination. |

Biodegradation Resistance and Environmental Persistence

Studies on substituted urea herbicides have shown that the rate and extent of biodegradation are highly dependent on the specific chemical structure, including the nature and degree of substitution on the nitrogen atoms. cambridge.orgnih.gov For instance, the presence of certain functional groups can either enhance or inhibit microbial degradation. While no specific studies on the biodegradation of this compound were identified, the stability of its urea core, as suggested by hydrolytic stability data for related compounds, might contribute to its resistance to rapid biodegradation. The presence of the hydroxyethyl groups may influence its bioavailability and susceptibility to enzymatic attack. Without specific experimental data, it is difficult to definitively conclude on its biodegradability, but its high water solubility could make it accessible to a wide range of microorganisms.

Photo-Degradation in Atmospheric Environments

For compounds that can volatilize into the atmosphere, photo-degradation, or the breakdown by sunlight, can be a significant removal pathway. noaa.gov This process is often initiated by reaction with hydroxyl (OH) radicals.

Given the very low vapor pressure expected for a highly polar and water-soluble compound like this compound, its presence in the atmosphere in significant concentrations is unlikely. Its partitioning behavior strongly favors the aqueous and soil compartments. However, if it were to enter the atmosphere, theoretical studies on the decomposition of urea derivatives suggest that they can undergo thermal decomposition to form isocyanates and amines. acs.org The atmospheric degradation of related amine compounds, such as 2-aminoethanol, is known to be initiated by reaction with OH radicals. nilu.no Therefore, it can be postulated that if this compound were present in the atmosphere, it would likely undergo slow degradation initiated by photochemically generated radicals. However, this is not considered a primary environmental fate pathway due to its low volatility.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Current research and applications of N,N-bis(2-hydroxyethyl)urea are primarily concentrated in the fields of cosmetics and polymer science. Its role as a humectant is well-established, while its use as a reactive monomer and crosslinking agent in coatings and resins is an active area of development. The existing body of knowledge confirms its fundamental physicochemical properties and provides a basis for its use in formulations requiring hydrophilicity and reactive hydroxyl groups.

Emerging Research Avenues and Unexplored Potentials

The multifaceted structure of N,N-bis(2-hydroxyethyl)urea opens several promising avenues for future research. Its high density of hydrogen bonding sites makes it a candidate for the development of supramolecular gels and hydrogels, potentially for biomedical applications like drug delivery or tissue engineering. cymitquimica.com Furthermore, its use as a scaffold in the synthesis of novel, biologically active compounds remains largely unexplored. Its structural similarity to other biologically active ureas suggests potential for investigation in medicinal chemistry.

Methodological Advancements in Characterization and Computational Chemistry

Future research would benefit from more advanced characterization techniques. Two-dimensional NMR studies could provide deeper insights into its conformational dynamics in solution. Computationally, density functional theory (DFT) calculations have been employed to investigate its electronic structure and geometry, and further modeling could predict its interaction with other molecules, guiding its use in complex formulations and polymer matrices. smolecule.com

Sustainable Synthesis and Green Chemistry Principles in 3,3-bis(2-hydroxyethyl)urea Production

Applying green chemistry principles to the synthesis of N,N-bis(2-hydroxyethyl)urea is a critical future direction. This includes exploring synthetic routes that avoid harsh reagents like phosgene (B1210022) derivatives, potentially using CO₂ as a C1 source or employing enzyme-catalyzed reactions. A significant advancement would be the use of bio-based diethanolamine (B148213), derived from renewable resources like bio-ethanol, to produce a more sustainable and environmentally friendly version of the compound. Research into catalytic systems, such as the use of zeolites as seen in the synthesis of its isomer, could lead to more efficient, lower-energy production processes with higher yields and reduced waste. google.com

常见问题

Q. What are the recommended synthetic routes for 3,3-bis(2-hydroxyethyl)urea, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or urea-forming reactions. For example, derivatives like 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea are synthesized by reacting amines with carbonyl sources under reflux in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine .

- Key Variables : Temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. Excess 2-aminoethanol may improve yield by driving the reaction to completion.

- Purity Control : Post-synthesis purification via column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol/water mixtures is critical to remove unreacted diols or byproducts.

Q. How can researchers characterize the hydrogen-bonding network and molecular conformation of this compound?

- Techniques :

- X-ray crystallography : Resolves spatial arrangement of hydroxyl and urea groups. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···O/N hydrogen bonds) .

- FTIR and NMR : Identify functional groups (urea C=O stretch ~1680 cm⁻¹) and hydroxyl proton environments (broad peaks at δ 3.5–4.5 ppm in DMSO-d₆) .

- Data Interpretation : Compare experimental results with computational models (e.g., DFT calculations for bond lengths and angles) to validate structural hypotheses .

Advanced Research Questions

Q. What role does this compound play in designing self-healing polyurethane elastomers, and how do hierarchical hydrogen bonds affect mechanical properties?

- Experimental Design : Incorporate the compound as a chain extender in polyurethane (PU) synthesis. For example, PU elastomers with hierarchical hydrogen bonds (from urea and hydroxyl groups) exhibit enhanced tensile strength (>20 MPa) and self-healing efficiency (>85% after 24h at 60°C) .

- Structure-Property Relationship :

- Hydrogen Bond Density : Correlates with elasticity and recovery.

- Dynamic Bonds : Reversible urea/urethane bonds enable stress dissipation.

- Validation : DMA (dynamic mechanical analysis) measures tan δ and storage modulus under cyclic loading.

Q. How can computational modeling resolve contradictions in reported thermal stability data for this compound derivatives?

- Contradiction Example : Some studies report decomposition temperatures (Td) of ~250°C, while others observe Td < 200°C.

- Methodology :

- Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min under N₂).

- Molecular Dynamics (MD) Simulations : Model thermal degradation pathways (e.g., cleavage of urea vs. hydroxyl groups) .

- Root Cause : Impurities (e.g., residual solvents) or differences in crystallinity may explain variability.

Q. What strategies optimize the solubility of this compound in non-polar matrices for drug delivery applications?

- Approach :

- Derivatization : Introduce hydrophobic groups (e.g., acetylated hydroxyls) via esterification.

- Co-solvent Systems : Use DMSO/water or PEG-based solvents to balance polarity.

- Validation : Phase solubility studies (Higuchi model) quantify partition coefficients (log P) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。